molecular formula C10H11NO4 B12727242 (R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one CAS No. 73422-72-7

(R)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one

Cat. No.: B12727242
CAS No.: 73422-72-7
M. Wt: 209.20 g/mol
InChI Key: WVULNOZIAYBGLE-SECBINFHSA-N
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Description

®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. Its structure features a hydroxymethyl group and a hydroxyphenyl group attached to an oxazolidinone ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-glycidol and 4-hydroxybenzaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out at room temperature or slightly elevated temperatures, with reaction times ranging from a few hours to overnight.

Industrial Production Methods

Industrial production of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogenating agents like bromine for halogenation.

Major Products Formed

    Oxidation: Formation of ®-5-(Carboxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one.

    Reduction: Formation of various reduced derivatives depending on the specific reducing agent and conditions.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one has several scientific research applications:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalytic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one depends on its specific application:

    Antimicrobial Activity: It may inhibit bacterial protein synthesis by binding to the bacterial ribosome.

    Anticancer Activity: It may induce apoptosis in cancer cells by interacting with specific molecular targets and pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one: The enantiomer of the compound, with similar but distinct properties.

    5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one: The racemic mixture of the compound.

    Other Oxazolidinones: Compounds with similar oxazolidinone rings but different substituents.

Uniqueness

®-5-(Hydroxymethyl)-3-(4-hydroxyphenyl)oxazolidin-2-one is unique due to its specific chiral configuration, which can impart distinct biological activities and chemical reactivity compared to its enantiomer or racemic mixture. This makes it valuable in asymmetric synthesis and drug development.

Properties

CAS No.

73422-72-7

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

(5R)-5-(hydroxymethyl)-3-(4-hydroxyphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H11NO4/c12-6-9-5-11(10(14)15-9)7-1-3-8(13)4-2-7/h1-4,9,12-13H,5-6H2/t9-/m1/s1

InChI Key

WVULNOZIAYBGLE-SECBINFHSA-N

Isomeric SMILES

C1[C@@H](OC(=O)N1C2=CC=C(C=C2)O)CO

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)O)CO

Origin of Product

United States

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